FOLFIRI regimen

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

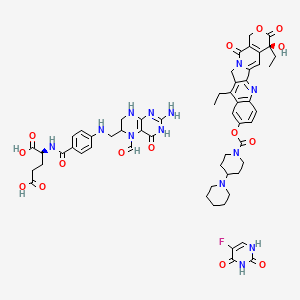

FOLFIRI Regimen is a chemotherapy regimen consisting of leucovorin calcium (calcium folinate), 5-fluorouracil, and irinotecan used in the treatment of advanced-stage and metastatic colorectal cancer.

Aplicaciones Científicas De Investigación

Composition of the FOLFIRI Regimen

- Folinic Acid (Leucovorin) : Enhances the efficacy of fluorouracil and reduces its toxicity.

- Fluorouracil (5-FU) : A pyrimidine analog that interferes with DNA synthesis.

- Irinotecan : A topoisomerase inhibitor that prevents DNA uncoiling, thereby inhibiting cancer cell replication.

Medical Uses

The primary application of the this compound is in the treatment of:

- Metastatic Colorectal Cancer : It is particularly effective as a first-line treatment for patients with advanced stages of this disease.

- Gastric Cancer : Some studies suggest its potential effectiveness in treating gastric cancer as well .

Adverse Effects

The most common side effects associated with the this compound include:

- Diarrhea : Often acute or delayed due to irinotecan.

- Neutropenia : A decrease in white blood cells, which can increase infection risk.

- Gastrointestinal Disturbances : Nausea and vomiting are also prevalent but generally manageable .

Example Case Study 1: Advanced Colorectal Cancer

A study involving 287 patients indicated that those treated with FOLFIRI experienced a significant improvement in their condition, with many achieving stable disease or partial responses. The treatment was well-tolerated, emphasizing its role as a first-line therapy .

Example Case Study 2: Gastric Cancer

In a smaller cohort study focusing on gastric cancer patients, the application of the this compound led to notable tumor reductions in several cases, although more extensive studies are needed to confirm these findings .

Comparative Efficacy

The following table summarizes key findings comparing FOLFIRI with other regimens:

| Regimen | Overall Response Rate | Median Time to Progression | Median Survival |

|---|---|---|---|

| FOLFIRI | 31% - 35% | 7 months | 14 months |

| FOLFOX4 | 34% | 7 months | 15 months |

| Second-Line (NEC) | 31% (objective response) | 4 months | Not specified |

Análisis De Reacciones Químicas

Fluorouracil (5-FU) Activation Pathways

5-FU is a pyrimidine analog that disrupts DNA/RNA synthesis via two primary pathways:

RNA-Directed Cytotoxicity

- 5-FU is converted to fluorouridine triphosphate (FUTP) through sequential phosphorylation: 5 FUOPRTFUMPphosphorylationFUTP FUTP incorporates into RNA, disrupting ribosomal processing and mRNA translation .

DNA-Directed Cytotoxicity

- 5-FU is metabolized to fluorodeoxyuridine monophosphate (FdUMP) , which inhibits thymidylate synthase (TS), blocking thymidine synthesis: 5 FUTPFUDRTKFdUMP FdUMP forms a stable ternary complex with TS and the reduced folate cofactor (supplied by leucovorin), causing DNA strand breaks .

Key Enzymes

| Enzyme | Role in 5-FU Activation |

|---|---|

| Orotate phosphoribosyltransferase (OPRT) | Converts 5-FU to FUMP |

| Thymidine phosphorylase (TP) | Converts 5-FU to fluorodeoxyuridine (FUDR) |

| Thymidine kinase (TK) | Phosphorylates FUDR to FdUMP |

Irinotecan Metabolism and DNA Damage

Irinotecan is a prodrug converted to its active metabolite SN-38 by carboxylesterases:IrinotecancarboxylesteraseSN 38SN-38 inhibits topoisomerase I , stabilizing DNA-topoisomerase complexes and inducing double-strand breaks during replication .

Pharmacodynamic Effects

- SN-38’s potency is 100–1,000× greater than irinotecan .

- Glucuronidation by UGT1A1 inactivates SN-38, but genetic polymorphisms (e.g., UGT1A1*28) increase toxicity risk .

Leucovorin’s Synergistic Role

Leucovorin (folinic acid) enhances 5-FU’s TS inhibition by stabilizing the FdUMP-TS complex. It increases intracellular reduced folate pools, prolonging ternary complex formation and maximizing DNA damage .

Combined Cytotoxic Effects

The this compound leverages cross-talk between 5-FU and irinotecan:

| Component | Mechanism | Interaction Outcome |

|---|---|---|

| 5-FU | Depletes thymidine pools | Synergizes with irinotecan-induced DNA damage |

| Irinotecan | Induces DNA strand breaks | Enhances 5-FU incorporation into DNA |

| Leucovorin | Boosts FdUMP-TS binding | Amplifies TS inhibition by 5-FU |

Mathematical Modeling Insights

A data-driven model of FOLFIRI’s tumor microenvironment interactions highlights:

- 5-FU’s cytotoxic effect: dtdC=−δ5FUC

- Irinotecan’s effect: dtdC=−δIrinotecanC

- Combined decay rate: δcombined=δ5FU+δIrinotecan+δIFN

Resistance and Toxicity Considerations

- 5-FU Resistance : Upregulation of dihydropyrimidine dehydrogenase (DPD) accelerates 5-FU catabolism .

- Irinotecan Toxicity : UGT1A1 deficiency increases SN-38 exposure, raising diarrhea/neutropenia risks .

Comparative Efficacy Data

| Regimen | Median Progression-Free Survival (PFS) | Grade 3–4 Neutropenia |

|---|---|---|

| FOLFIRI | 3.5 months | 47.7% |

| Irinotecan | 3.7 months | 21.7% |

Propiedades

Número CAS |

1000669-05-5 |

|---|---|

Fórmula molecular |

C57H64FN13O15 |

Peso molecular |

1190.21 |

Nombre IUPAC |

(4-(((2-amino-5-formyl-4-oxo-1,4,5,6,7,8-hexahydropteridin-6-yl)methyl)amino)benzoyl)-L-glutamic acid compound with (S)-4,11-diethyl-4-hydroxy-3,14-dioxo-3,4,12,14-tetrahydro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl [1,4'-bipiperidine]-1'-carboxylate and 5-fluoropyrimidine-2,4(1H,3H)-dione (1:1:1) |

InChI |

1S/C33H38N4O6.C20H23N7O7.C4H3FN2O2/c1-3-22-23-16-21(43-32(40)36-14-10-20(11-15-36)35-12-6-5-7-13-35)8-9-27(23)34-29-24(22)18-37-28(29)17-26-25(30(37)38)19-42-31(39)33(26,41)4-2;21-20-25-16-15(18(32)26-20)27(9-28)12(8-23-16)7-22-11-3-1-10(2-4-11)17(31)24-13(19(33)34)5-6-14(29)30;5-2-1-6-4(9)7-3(2)8/h8-9,16-17,20,41H,3-7,10-15,18-19H2,1-2H3;1-4,9,12-13,22H,5-8H2,(H,24,31)(H,29,30)(H,33,34)(H4,21,23,25,26,32);1H,(H2,6,7,8,9)/t33-;12?,13-;/m00./s1 |

Clave InChI |

JYEFSHLLTQIXIO-SMNQTINBSA-N |

SMILES |

O=C(O)[C@@H](NC(c1ccc(NCC2CNc(c3N2C=O)[nH]c(N)nc3=O)cc1)=O)CCC(O)=O.O=c([nH]cc4F)[nH]c4=O.O=C5[C@](O)(CC)c(c6CO5)cc7n(Cc8c(CC)c9cc(OC(N%10CCC(N%11CCCCC%11)CC%10)=O)ccc9nc87)c6=O |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

FOLFIRI Regimen; FOLFIRI; 5-Fluorouracil mixture with Folinic acid and Irinotecan; |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.